molecular formula C14H17N3O B258676 N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B258676
M. Wt: 243.3 g/mol
InChI Key: AJYSMOBFQWZMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as DIM-Et-Pyrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neuroscience, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been found to modulate the activity of GABA and glutamate receptors, leading to changes in synaptic transmission. In cardiovascular disease, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been shown to activate potassium channels, leading to vasodilation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter activity, and vasodilation. In cancer cells, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been shown to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission. In cardiovascular disease, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been found to induce vasodilation and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted research. However, one limitation is its potential toxicity, which may require careful handling and monitoring.

Future Directions

For research on N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole include further investigation of its potential therapeutic applications in cancer, neuroscience, and cardiovascular disease, as well as exploration of its toxicity and potential side effects. Additionally, research may focus on developing more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole.

Synthesis Methods

N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of 4-nitrobenzoyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders. In cardiovascular disease, N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamideole has been shown to have vasodilatory effects, indicating its potential use in the treatment of hypertension.

properties

Product Name

N-(2,5-dimethylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H17N3O/c1-4-17-9-12(8-15-17)14(18)16-13-7-10(2)5-6-11(13)3/h5-9H,4H2,1-3H3,(H,16,18)

InChI Key

AJYSMOBFQWZMMT-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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